

Application Notes and Protocols: Sulfenylation of Thiols with Benzenethiosulfonic Acid Sodium Salt

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Compound of Interest

Compound Name: *Benzenethiosulfonic acid sodium salt*

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This document provides a detailed experimental procedure for the sulfenylation of thiols to generate unsymmetrical disulfides, utilizing benzenethiosulfonic acid sodium salt as a key precursor. This method offers a reliable pathway to synthesize complex disulfide-containing molecules, which are of significant interest in medicinal chemistry and materials science.

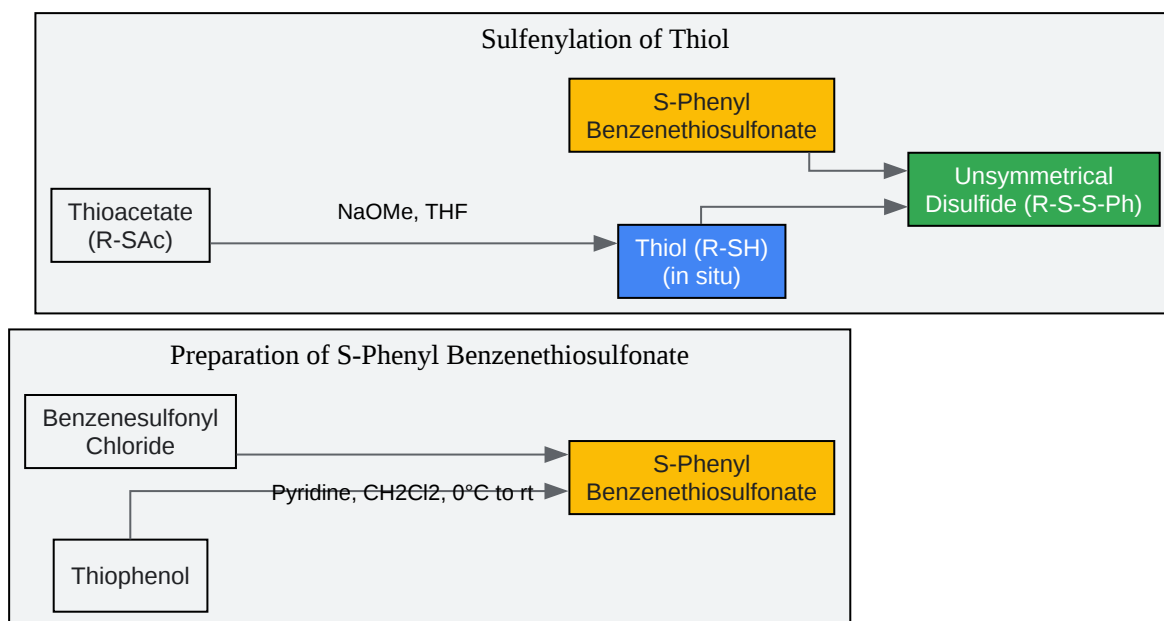
Introduction

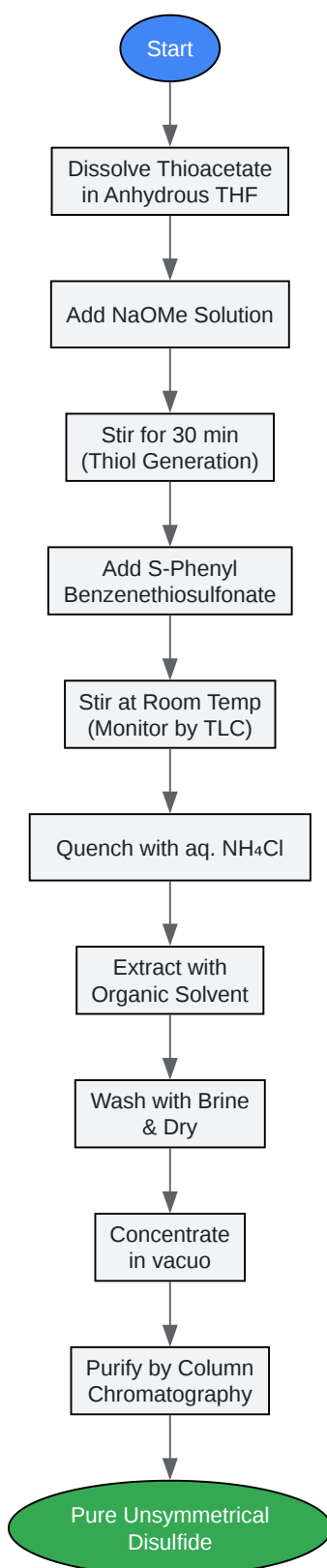
The formation of unsymmetrical disulfides is a critical transformation in organic synthesis, particularly in the development of therapeutic agents and functional materials. The sulfenylation of thiols with an appropriate sulfenylating agent is a common strategy to achieve this. This protocol details a robust method involving the in-situ generation of a thiol from a thioacetate and its subsequent reaction with a benzenethiosulfonate to yield the desired unsymmetrical disulfide. This approach is advantageous due to the stability and ease of handling of the starting materials.

Overall Reaction Scheme

The overall process can be summarized in two key stages: the preparation of the S-phenyl benzenethiosulfonate and the subsequent one-pot reaction with a thiol (generated in situ from

a thioacetate) to form the unsymmetrical disulfide.





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